molecular formula C12H19N3O B2808200 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine CAS No. 1892434-43-3

2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine

Cat. No.: B2808200
CAS No.: 1892434-43-3
M. Wt: 221.304
InChI Key: SZHAPBOXXDPKBS-UHFFFAOYSA-N
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Description

2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine is a chemical compound with the molecular formula C12H19N3O. It is known for its unique structure, which includes a pyridine ring substituted with an amine group and a methoxy group linked to a methylpiperidine moiety.

Preparation Methods

The synthesis of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine typically involves multiple steps. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the methoxy group and the methylpiperidine moiety. The reaction conditions often include the use of specific reagents and catalysts to ensure the desired product is obtained with high purity. Industrial production methods may involve optimization of these synthetic routes to achieve large-scale production while maintaining cost-effectiveness and efficiency .

Chemical Reactions Analysis

2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine can be compared with other similar compounds, such as:

    Pyridine derivatives: These compounds share the pyridine ring structure but differ in their substituents.

    Piperidine derivatives: These compounds contain the piperidine ring and may have different functional groups attached.

    Methoxy-substituted amines:

Properties

IUPAC Name

2-[(1-methylpiperidin-4-yl)methoxy]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-15-7-4-10(5-8-15)9-16-12-11(13)3-2-6-14-12/h2-3,6,10H,4-5,7-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZHAPBOXXDPKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)COC2=C(C=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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